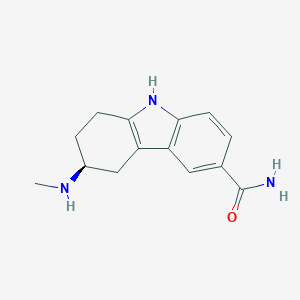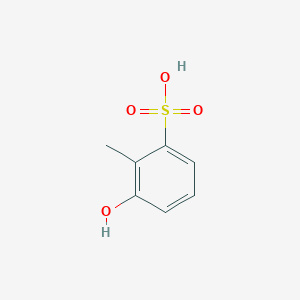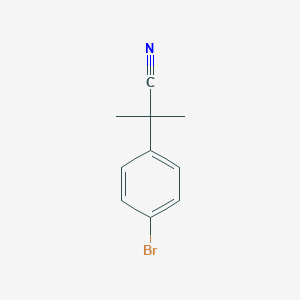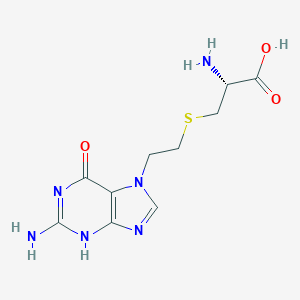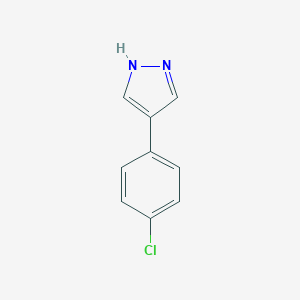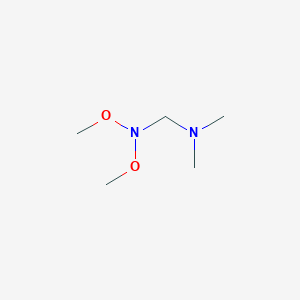
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. The compound is also known as DMMDA-2 and is a derivative of the psychedelic drug, Mescaline. DMMDA-2 has been found to have unique properties that make it an interesting subject of study.
作用機序
DMMDA-2 acts on the serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor and activates it. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the psychedelic effects of the compound.
生化学的および生理学的効果
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. DMMDA-2 has also been found to alter perception, mood, and cognition.
実験室実験の利点と制限
DMMDA-2 has several advantages for use in lab experiments. It is a potent compound that produces strong effects at low doses, making it useful for studying the effects of psychedelic compounds. However, it is also a relatively new compound, and there is limited information available on its effects and pharmacology. Additionally, it is difficult to obtain and may not be legal in all jurisdictions.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin in the brain and its effects on behavior. Further research is needed to fully understand the potential applications of DMMDA-2 in scientific research.
合成法
DMMDA-2 can be synthesized through a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxyphenylacetone. The first step involves the reduction of this compound to 3,4-dimethoxyphenyl-2-nitropropene. This is followed by a reaction with dimethylamine and formaldehyde to produce DMMDA-2.
科学的研究の応用
DMMDA-2 has been used in scientific research as a tool to study the effects of psychedelic compounds on the brain. It has been found to have similar effects to other psychedelic compounds such as LSD and psilocybin. DMMDA-2 has been used to study the mechanism of action of these compounds and their effects on the brain.
特性
CAS番号 |
108025-61-2 |
|---|---|
製品名 |
Methanediamine, N,N-dimethoxy-N,N-dimethyl-(9CI) |
分子式 |
C5H14N2O2 |
分子量 |
134.18 g/mol |
IUPAC名 |
N',N'-dimethoxy-N,N-dimethylmethanediamine |
InChI |
InChI=1S/C5H14N2O2/c1-6(2)5-7(8-3)9-4/h5H2,1-4H3 |
InChIキー |
DXZUBLZHIMMOFQ-UHFFFAOYSA-N |
SMILES |
CN(C)CN(OC)OC |
正規SMILES |
CN(C)CN(OC)OC |
同義語 |
Methanediamine, N,N-dimethoxy-N,N-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



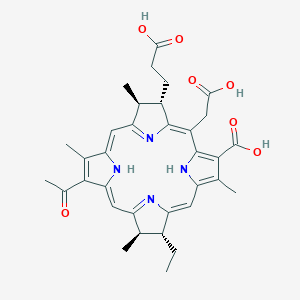
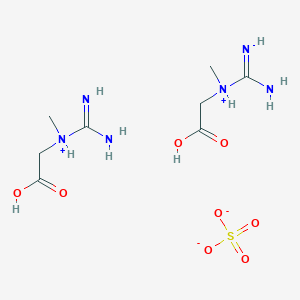
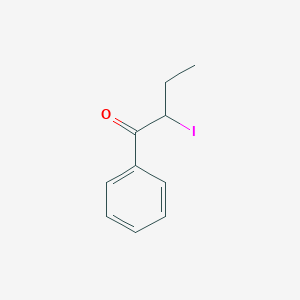
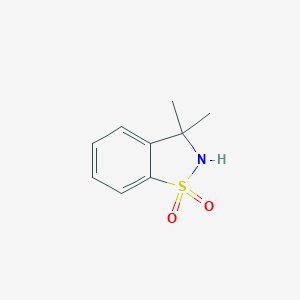

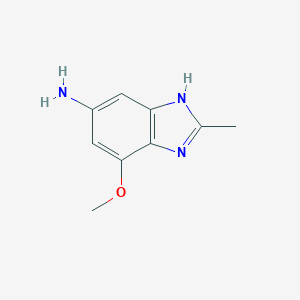
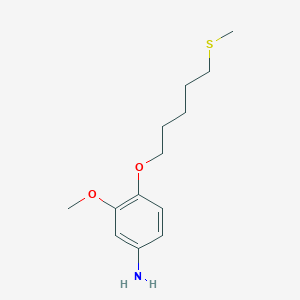

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
